(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Description
Properties
IUPAC Name |
2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-8(15)6-13-9(11-12-10(13)16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSYGKQHAYFNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589213 | |
| Record name | (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185034-18-8 | |
| Record name | (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,2,4-Triazole-Thione Core
The 1,2,4-triazole-thione moiety is typically synthesized via cyclization of thiosemicarbazide intermediates. A common approach involves reacting phenyl isothiocyanate with carbohydrazide derivatives under reflux conditions. For example, 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide reacts with phenyl isothiocyanate in ethanol to form a thiosemicarbazide intermediate. Subsequent cyclization in 2M sodium hydroxide yields the triazole-thione core.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiosemicarbazide formation | Phenyl isothiocyanate, reflux, 4h | 75–85% |
| Cyclization | 2M NaOH, reflux, 5h | 60–70% |
Introduction of the Acetic Acid Side Chain
The acetic acid group is introduced via alkylation of the triazole nitrogen. Ethyl bromoacetate is widely used for this step, followed by hydrolysis to convert the ester to the carboxylic acid. In a representative procedure, 3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole is treated with ethyl bromoacetate in the presence of sodium ethoxide, yielding the ethyl ester derivative. Saponification with aqueous NaOH produces the target acetic acid compound.
Alkylation and Hydrolysis Parameters
| Parameter | Details |
|---|---|
| Alkylation solvent | Absolute ethanol |
| Base | Sodium ethoxide |
| Temperature | Reflux, 5h |
| Hydrolysis conditions | 2M NaOH, 80°C, 3h |
Detailed Synthetic Protocols
Protocol A: Cyclization-Alkylation-Hydrolysis Sequence
-
Synthesis of Thiosemicarbazide Intermediate
-
Cyclization to Triazole-Thione
-
Alkylation with Ethyl Bromoacetate
-
Ester Hydrolysis
Protocol B: Direct Condensation Approach
An alternative method condenses pre-formed triazole-thiones with bromoacetic acid derivatives:
-
React 3-phenyl-1,2,4-triazole-5-thione (0.01 mol) with bromoacetic acid (0.01 mol) in DMF containing K₂CO₃ at 60°C for 6h.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Comparative Yields
| Method | Overall Yield | Purity (HPLC) |
|---|---|---|
| A | 55–60% | ≥98% |
| B | 50–55% | ≥95% |
Optimization and Challenges
Solvent and Base Selection
Chemical Reactions Analysis
Reactivity of the Thione (C=S) Group
The thione group in the triazole ring is a key reactive site, enabling nucleophilic substitution and cyclization reactions.
Alkylation Reactions
The sulfur atom in the thione group can undergo alkylation with alkyl halides or dimethyl sulfate. For example:
- Reaction with methyl iodide in basic conditions (e.g., NaOH/ethanol) yields 4-(carboxymethyl)-3-phenyl-1-methyl-1H-1,2,4-triazole-5(4H)-thione .
- Similar reactions with ethyl bromoacetate produce ester derivatives, which are intermediates for further functionalization .
Oxidation
The thione group can be oxidized to a disulfide (S–S) or sulfonic acid (SO₃H) using agents like hydrogen peroxide or nitric acid .
Carboxylic Acid Functionalization
The acetic acid moiety participates in typical acid-derived reactions:
Esterification
Reaction with alcohols (e.g., ethanol, methanol) under acidic or catalytic conditions forms ethyl/methyl esters .
Example:
Amide Formation
Condensation with amines or hydrazines in the presence of coupling agents (e.g., DCC) yields amides or hydrazides :
- Reaction with hydrazine hydrate produces the corresponding hydrazide, a precursor for thiosemicarbazides .
- Interaction with aryl isocyanates generates urea derivatives .
Cyclization and Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles:
Thiadiazole Formation
Reaction with chloroacetyl chloride or CS₂ under basic conditions leads to thiadiazole derivatives via cyclocondensation .
Click Chemistry
The thione group participates in thiol-ene click reactions with maleimides or α-bromo-γ-butyrolactone, forming sulfur-linked hybrids (e.g., thiazolo[3,2-b] triazoles) .
Condensation Reactions
The carboxylic acid and thione groups enable condensations with aldehydes or ketones:
Schiff Base Formation
Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol/acetic acid yields Schiff bases, which can further cyclize to form imidazoles or oxadiazoles .
Biological Derivatization
Derivatives of this compound are synthesized for antimicrobial and anticancer studies:
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid exhibit significant antibacterial properties.
Case Study: Synthesis and Biological Assay
A study synthesized several derivatives of this compound and evaluated their antibacterial activity against various strains such as E. coli, K. pneumoniae, P. aeruginosa, and S. aureus. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics like ciprofloxacin. For instance:
| Compound Code | E. coli (ATCC 35218) | K. pneumoniae | S. aureus (ATCC 25323) |
|---|---|---|---|
| 5a | - | 18.26 mm | 15.80 mm |
| 5b | - | 19.40 mm | 17.96 mm |
| 6a | 18.63 mm | 17.36 mm | 17.80 mm |
These findings suggest that modifications to the triazole structure can lead to compounds with potent antibacterial effects, potentially overcoming resistance issues in pathogenic bacteria .
Antifungal Properties
The compound also exhibits antifungal activity, which is crucial in the development of new antifungal agents amid rising resistance to existing treatments.
Research Insights
A study highlighted the efficacy of triazole derivatives against various fungal strains, showing that this compound derivatives could inhibit fungal growth effectively at lower concentrations compared to traditional antifungals .
Anticancer Activity
Emerging research indicates potential anticancer properties associated with the compound.
Mechanism of Action
The thiazole and triazole rings present in the structure are believed to interact with cellular mechanisms involved in cancer cell proliferation and apoptosis. For example, derivatives have been tested for their ability to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting that they may serve as lead compounds for developing new cancer therapies .
Pharmacological Studies
Pharmacological studies have shown that compounds containing the triazole moiety possess a wide range of biological activities beyond antibacterial and antifungal effects.
Diverse Applications
These include antiviral properties and potential use in treating conditions such as tuberculosis and other mycobacterial infections . The structural versatility of triazoles allows for modifications that can enhance their pharmacological profiles.
Mechanism of Action
The mechanism of action of (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Electronic and Steric Effects
Pharmacological and Agrochemical Activities
- Antimicrobial Activity: Dimethoxyphenyl-substituted triazole esters exhibit notable antifungal and antimicrobial properties, attributed to the electron-rich aromatic system and ester-mediated membrane penetration . In contrast, the acetic acid derivative (target compound) lacks direct evidence of such activity.
- Plant Growth Regulation : Compounds with [1,3,4]oxadiazole or [1,3,4]thiadiazole cores (e.g., ) show superior plant growth stimulation compared to [1,2,4]triazoles, likely due to enhanced redox activity .
Physicochemical Properties
Biological Activity
(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid, with the CAS number 185034-18-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and structure-activity relationships (SAR).
The compound has the molecular formula and features a thiazole ring fused to a triazole structure. Its unique chemical configuration contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazole and thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains. A related study found that certain synthesized compounds containing thiazole motifs have displayed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound's potential as an anticancer agent has been explored in several studies. In vitro assays revealed that compounds with similar structural features exhibited cytotoxic effects against different cancer cell lines. For example, IC50 values for certain thiazole derivatives ranged from 1.61 µg/mL to 1.98 µg/mL against specific tumor cells . The presence of electron-donating groups on the phenyl ring was identified as crucial for enhancing cytotoxic activity .
Antiviral Activity
Recent investigations have highlighted the antiviral properties of related compounds. For example, hybrid derivatives targeting the RNA-dependent RNA polymerase of influenza viruses showed significant inhibition of viral replication . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against viral infections.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl and thiazole rings significantly influence biological activity. Compounds with additional functional groups or altered ring structures often exhibit enhanced potency. For instance:
- Electron-donating groups on the phenyl ring improve anticancer activity.
- Substituents on the triazole can modulate interaction with biological targets.
Case Studies
Q & A
Q. How to validate the compound’s stability in formulation development?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor pH changes in aqueous solutions and assess crystallinity via XRD. Use Arrhenius modeling to extrapolate shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
